Technical Whitepaper: Mogroside I-A1 – Physicochemical Profile and Therapeutic Potential
Technical Whitepaper: Mogroside I-A1 – Physicochemical Profile and Therapeutic Potential
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Executive Summary
Mogroside I-A1 (CAS 88901-46-6) is a minor cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit).[1] Unlike its commercially dominant counterpart, Mogroside V (a high-intensity sweetener), Mogroside I-A1 serves a critical role in two distinct domains: as a biosynthetic precursor in the plant and as a bioactive metabolite in mammalian systems.[1]
For drug development professionals, Mogroside I-A1 represents a pivotal "bridge" molecule.[1] It retains the lipophilic cucurbitane core of mogrol while possessing a single glucose moiety, granting it unique amphiphilic properties distinct from the highly polar polylgycosides. This guide details its chemical architecture, metabolic significance, and analytical protocols to support its investigation as a therapeutic candidate or pharmacokinetic marker.[1]
Molecular Identity & Physicochemical Architecture[1]
Mogroside I-A1 is chemically defined as Mogrol-24-O-β-D-glucopyranoside .[1][2] Its structure consists of the aglycone mogrol (a tetracyclic triterpene) glycosylated at the C-24 hydroxyl group.[1][2] This regiochemistry distinguishes it from other isomers (e.g., Mogroside I-E1) and dictates its enzymatic reactivity.[1]
Chemical Data Profile
| Property | Specification |
| Common Name | Mogroside I-A1 |
| CAS Number | 88901-46-6 |
| Chemical Formula | C₃₆H₆₂O₉ |
| Molecular Weight | 638.87 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Appearance | White to light yellow powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Storage | -20°C (Solid, 1 month); -80°C (Solid, 6 months); Protect from light |
Structural Analysis
The molecule features a cucurbitane skeleton characterized by a 9β-methyl-19-nor-lanost-5-ene structure.[1]
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Aglycone: Mogrol (C₃₀H₅₂O₄), possessing hydroxyl groups at C-3, C-11, C-24, and C-25.[1]
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Glycosylation: A single β-D-glucose unit attached via an ether linkage to C-24 .[1]
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Stereochemistry: The C-24 configuration is critical for binding affinity with UDP-glucosyltransferases (UGTs) during biosynthesis.[1]
Metabolic & Biosynthetic Significance[1]
Understanding the position of Mogroside I-A1 in the "Mogroside Lifecycle" is essential for pharmacological studies.[1] It acts as a gateway molecule in both synthesis (plant) and degradation (mammalian gut).
The Mogroside Lifecycle Diagram
Figure 1: The dual role of Mogroside I-A1. In the plant, it is the first committed glycoside formed from Mogrol. In the mammalian gut, it is a transient metabolite produced during the digestion of Mogroside V.
Pharmacokinetic Implications
When Mogroside V is ingested, it is not absorbed intact.[1] It undergoes stepwise hydrolysis by intestinal microbiota.[1]
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Bioavailability: Mogroside I-A1 is less polar than Mogroside V, potentially allowing for passive diffusion across the intestinal epithelium before complete hydrolysis to mogrol.[1]
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Bioactivity: Research suggests the aglycone (Mogrol) and mono-glycosides (like I-A1) are the primary drivers of antidiabetic and anticancer effects observed in vivo, as they can enter systemic circulation.[1]
Pharmacological Potential[1][3][4][5][6][7][8][9][10]
Researchers should target Mogroside I-A1 for the following therapeutic indications, given its structural similarity to Mogrol but with altered solubility:
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AMPK Activation (Metabolic Regulation): Like Mogrol, Mogroside I-A1 interacts with AMPK signaling pathways, promoting glucose uptake in skeletal muscle cells.[1] This mechanism underpins the anti-hyperglycemic effects of monk fruit extracts.
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Antioxidant Activity: The cucurbitane core scavenges Reactive Oxygen Species (ROS).[1] The C-24 glucose moiety may protect the molecule from rapid hepatic clearance compared to the naked aglycone.[1]
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Anti-Inflammatory Action: Inhibition of the NF-κB signaling pathway.[1] It blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65, thereby reducing cytokine expression (IL-6, TNF-α).[1]
Analytical & Experimental Protocols
Protocol A: HPLC-MS/MS Identification
Objective: Quantify Mogroside I-A1 in biological fluids or plant extracts.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).[1]
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Mobile Phase:
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Gradient:
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Flow Rate: 0.3 mL/min.[1]
Protocol B: Isolation from Siraitia grosvenorii
Objective: Purify Mogroside I-A1 from crude extract.[1]
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Extraction: Macerate dried fruit powder in 70% Ethanol (1:20 w/v) at 60°C for 2 hours. Filter and concentrate.
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Diaion HP-20 Chromatography: Load crude extract. Wash with H₂O to remove sugars.[1] Elute stepwise with 30%, 50%, 70%, and 95% Ethanol.[1]
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Preparative HPLC: Purify the 70-80% fraction using the HPLC conditions above (scaled up) to isolate the specific I-A1 peak.
References
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PubChem. (2025).[1] Mogroside I-A1 (Compound).[1][5] National Library of Medicine. [Link]
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Itkin, M., et al. (2016).[1] The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. PNAS.[1] [Link]
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Liu, H., et al. (2018).[1] Pharmacological Activities of Mogrosides. Future Medicinal Chemistry. [Link]
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Yang, X., et al. (2019).[1] Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Natural Product Communications. [Link]
